molecular formula C14H12ClN3O4 B5552730 N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide CAS No. 6212-64-2

N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide

Cat. No.: B5552730
CAS No.: 6212-64-2
M. Wt: 321.71 g/mol
InChI Key: IKYAEXPEOUXHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide is a benzamide derivative featuring a 5-chloropyridin-2-yl group and a substituted benzamide moiety with 4-ethoxy and 3-nitro functional groups. The compound’s structure combines a heterocyclic pyridine ring with electron-withdrawing substituents (chloro and nitro groups) and a lipophilic ethoxy group.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O4/c1-2-22-12-5-3-9(7-11(12)18(20)21)14(19)17-13-6-4-10(15)8-16-13/h3-8H,2H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYAEXPEOUXHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977719
Record name N-(5-Chloropyridin-2-yl)-4-ethoxy-3-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6212-64-2
Record name N-(5-Chloropyridin-2-yl)-4-ethoxy-3-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide can be achieved through a multi-step process. One common method involves the reaction of 5-chloro-2-aminopyridine with 4-ethoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide is largely dependent on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the nitro group can facilitate interactions with electron-rich sites, while the chloropyridine moiety can enhance binding affinity through hydrophobic interactions. The ethoxy group may also contribute to the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Benzamide Substituents Pyridine/Pyrazole Substituents Molecular Weight (g/mol)
This compound 4-ethoxy, 3-nitro 5-chloro 307.45*
N-(5-Chloro-pyridin-2-yl)-5-methoxy-2-nitrobenzamide 5-methoxy, 2-nitro 5-chloro ~293.45†
N-(5-Chloro-pyridin-2-yl)-5-hydroxy-2-nitro-benzamide 5-hydroxy, 2-nitro 5-chloro 293.66
N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-4-nitrobenzamide 4-nitro 2-(2-cyanoethyl), 5-methyl 299.28

*Calculated based on formula (C₁₃H₁₀ClN₃O₄).
†Estimated using formula from (C₁₂H₈ClN₃O₄) with methoxy substitution.

Key Observations:

  • Nitro Group Position: The target compound’s 3-nitro group (meta) contrasts with the 2-nitro (ortho) position in –2 analogs. This positional difference may alter electronic effects (e.g., dipole moments) and steric interactions in binding pockets .
  • Ethoxy vs. Hydroxy/Methoxy: The 4-ethoxy group in the target enhances lipophilicity compared to the 5-hydroxy (polar, H-bond donor) and 5-methoxy (less lipophilic than ethoxy) groups in analogs .
  • Heterocyclic Core: The pyrazole-containing compound in introduces a cyanoethyl group, which increases polarity and hydrogen-bond acceptor capacity (117 Topological Polar Surface Area) compared to pyridine-based analogs .

Physicochemical and Computed Properties

Table 2: Property Comparison

Compound Name LogP (XLogP3) Hydrogen Bond Donors Hydrogen Bond Acceptors Solubility (Storage)
This compound ~2.8* 1 6 Not reported
N-(5-Chloro-pyridin-2-yl)-5-methoxy-2-nitrobenzamide Not reported 1 6 Not reported
N-(5-Chloro-pyridin-2-yl)-5-hydroxy-2-nitro-benzamide Not reported 2 6 10 mM in solution (2–8°C)
N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-4-nitrobenzamide 1.3 1 5 Not reported

*Estimated using fragment-based methods (ethoxy contributes +1.0 vs. methoxy +0.6).

Key Observations:

  • Lipophilicity: The target compound’s ethoxy group likely increases LogP compared to the hydroxy () and methoxy () analogs, suggesting improved membrane permeability .
  • Solubility: The hydroxy-substituted analog () has higher aqueous solubility (10 mM solution) due to its polar hydroxyl group, whereas the ethoxy-substituted target may require organic solvents for dissolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.